2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one
Description
2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The compound is substituted at position 2 with a 4-methoxyphenylmethyl group, which introduces electron-donating methoxy functionality. Pyrazolones are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties .
Properties
CAS No. |
821016-26-6 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12-13/h2-7,12H,8H2,1H3 |
InChI Key |
XJTUJLNJDLZTLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-methoxybenzyl chloride with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazolone ring can be reduced to form a pyrazolidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-[(4-Hydroxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one.
Reduction: Formation of 2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazolidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Anti-Tubercular Pyrazolone Derivatives
Pyrazolone derivatives with halogenated aryl substituents exhibit notable anti-tubercular activity. For example:
- 4-[(2,4-Dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-(4-fluorophenyl)-5-methyl-2,3-dihydro-1H-3-pyrazolone demonstrated potent activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 1.6 μM .
- 1,5-Dimethyl-2-phenyl-4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one analogues showed efficacy against both drug-sensitive and isoniazid-resistant Mtb strains .
Key Differences :
- The target compound’s 4-methoxyphenylmethyl group introduces an electron-donating substituent, contrasting with electron-withdrawing halogens (e.g., Cl, F) in the above analogues. This may reduce electrophilicity and alter interactions with bacterial targets.
Antioxidant Pyrazolone Derivatives
A series of 4-(substituted)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives (e.g., compounds 5a–n ) were synthesized and evaluated for antioxidant activity. Key findings include:
- Compounds 5a, 5b, and 5c exhibited significant radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH), nitric oxide (NO), and hydrogen peroxide (H₂O₂), comparable to ascorbic acid .
- Substitutions with electron-donating groups (e.g., -NH₂, -OCH₃) enhanced activity, likely due to improved hydrogen-donating capacity .
Comparison with Target Compound :
- However, the lack of a 5-methyl group could reduce steric stabilization of radical intermediates.
Structural Analogues with Modified Core Scaffolds
Triazolone Derivatives
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one () shares a methoxyphenyl substituent but features a triazolone core instead of pyrazolone. This compound demonstrated antimicrobial and analgesic activities, highlighting the pharmacological versatility of methoxy-substituted heterocycles .
Ethyl/Methyl-Substituted Pyrazolones
4-Ethyl-5-methyl-2-phenyl-1,2-dihydro-pyrazol-3-one () replaces the 4-methoxyphenylmethyl group with ethyl and methyl substituents.
Physicochemical and Structural Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
